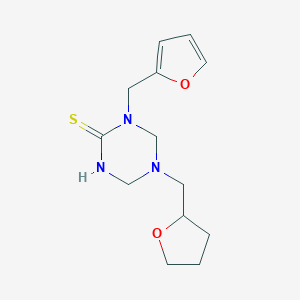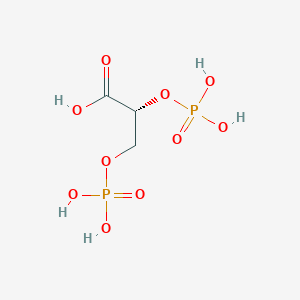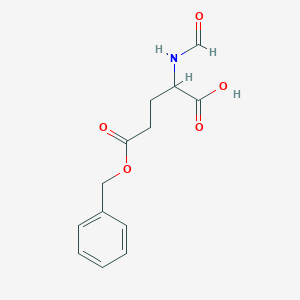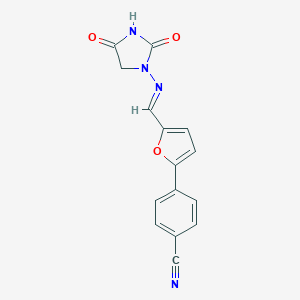
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose, also known as Ac 3,4-AnMan, is a chemical compound that belongs to the class of carbohydrates. It is a derivative of mannose and is widely used in scientific research for its various applications.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various applications in scientific research. It is used as a substrate for enzymes such as glycosidases and glycosyltransferases. It is also used as a precursor for the synthesis of other carbohydrates such as oligosaccharides and glycosides. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is also used in the synthesis of glycoconjugates, which are important in various biological processes such as cell signaling and immune response.
Wirkmechanismus
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan acts as a substrate for enzymes such as glycosidases and glycosyltransferases. These enzymes catalyze the hydrolysis or transfer of sugar moieties from 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan to other molecules. This leads to the formation of glycoconjugates, which play important roles in various biological processes.
Biochemische Und Physiologische Effekte
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various biochemical and physiological effects. It is involved in the synthesis of glycoconjugates, which are important in various biological processes such as cell signaling and immune response. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan in lab experiments is its availability. It is relatively easy to synthesize and is commercially available. Another advantage is its stability, which makes it suitable for long-term storage. However, one limitation of using 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is its high cost compared to other carbohydrates.
Zukünftige Richtungen
There are several future directions for the research on 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan. One direction is the synthesis of new derivatives of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan with improved properties such as increased stability or enhanced biological activity. Another direction is the investigation of the role of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan in various biological processes such as cell signaling and immune response. Finally, the development of new methods for the synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan and its derivatives is also an important future direction.
Conclusion:
In conclusion, 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is a carbohydrate derivative that has various applications in scientific research. It is used as a substrate for enzymes, a precursor for the synthesis of other carbohydrates, and in the synthesis of glycoconjugates. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various biochemical and physiological effects and has been shown to have anti-inflammatory and anti-tumor properties. Although there are some limitations to its use in lab experiments, there are several future directions for the research on 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan.
Synthesemethoden
The synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan involves the acetylation of mannose using acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or pyridine. The product obtained is then purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
13242-48-3 |
|---|---|
Produktname |
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose |
Molekularformel |
C7H18ClN |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m0/s1 |
InChI-Schlüssel |
BAKQMOSGYGQJOJ-OSUNSFLBSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H]2CO[C@@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Synonyme |
2,3,4-tri-O-acetyl-1,6-anhydro-D-mannopyranose 2,3,4-tri-O-acetyl-1,6-anhydromannopyranose 2,3,4-triAc-AHMan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)


![N-[4-({[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B227905.png)

![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)

![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)
